molecular formula C32H60O4 B13954727 [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate CAS No. 37577-42-7

[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate

Cat. No.: B13954727
CAS No.: 37577-42-7
M. Wt: 508.8 g/mol
InChI Key: BWMYETQELIMXBJ-UHFFFAOYSA-N
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Description

[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate is a chemical compound with the molecular formula C32H60O4 . This compound is known for its unique structural features, which include a long carbon chain and an oxan-2-yl group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding alcohol with acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient in terms of time and resource utilization. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism due to its long carbon chain.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate involves its interaction with specific molecular targets. The oxan-2-yl group can interact with enzymes or receptors, modulating their activity. The long carbon chain allows for integration into lipid bilayers, affecting membrane fluidity and function. These interactions can influence various biochemical pathways, making the compound useful in different research contexts.

Comparison with Similar Compounds

Similar Compounds

  • [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] butyrate
  • [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] propionate

Uniqueness

Compared to similar compounds, [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate has a unique acetate group that can undergo specific chemical reactions, making it more versatile in synthetic applications. Its structural features also allow for distinct interactions in biological systems, providing unique advantages in research and industrial applications.

Properties

CAS No.

37577-42-7

Molecular Formula

C32H60O4

Molecular Weight

508.8 g/mol

IUPAC Name

[4,5-dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate

InChI

InChI=1S/C32H60O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27(2)28(3)25-31(35-29(4)33)26-30-23-21-24-32(34)36-30/h27-28,30-31H,5-26H2,1-4H3

InChI Key

BWMYETQELIMXBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C(C)CC(CC1CCCC(=O)O1)OC(=O)C

Origin of Product

United States

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